Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate
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Overview
Description
Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it an important scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization with phenyl isothiocyanate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 5-oxo-2-phenyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
TUNRZRPDVIQSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)SC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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